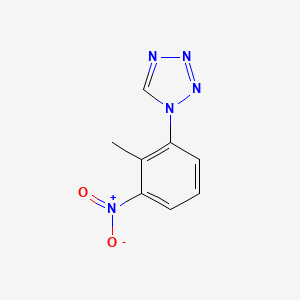

1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

1-(2-methyl-3-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-6-7(12-5-9-10-11-12)3-2-4-8(6)13(14)15/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIMDDBJKXHHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Methyl 3 Nitrophenyl 1h 1,2,3,4 Tetrazole

Retrosynthetic Analysis of the 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole Scaffold

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The most common and practical approach involves the construction of the tetrazole ring from an appropriate aniline (B41778) precursor.

The primary disconnection is at the N1-phenyl bond and the C5-N1 bond of the tetrazole ring. This leads back to the key starting material, 2-methyl-3-nitroaniline (B147196) . The tetrazole ring itself is typically formed from a one-carbon electrophile and an azide (B81097) source. A widely used method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine, triethyl orthoformate (as the one-carbon source), and sodium azide. nih.gov This one-pot reaction is often catalyzed by acids.

An alternative, though less common for this substitution pattern, involves a [3+2] cycloaddition between an organic azide and an isocyanide. researchgate.net In this scenario, the disconnection would be across the N2-N3 and C5-N1 bonds, leading back to 1-azido-2-methyl-3-nitrobenzene and a suitable one-carbon synthon. However, the synthesis from the corresponding aniline is generally more direct and avoids the separate synthesis of the aryl azide.

Therefore, the most logical retrosynthetic pathway is:

Target: this compound

Precursors: 2-methyl-3-nitroaniline, triethyl orthoformate, and sodium azide.

This approach is favored due to the commercial availability or straightforward synthesis of the substituted aniline and the efficiency of the one-pot cyclization reaction.

Exploration of Novel Cycloaddition Routes to the Tetrazole Ring System

The formation of the tetrazole ring is fundamentally a cycloaddition process. The most proficient route to tetrazole synthesis is the [3+2] cycloaddition (also referred to as 1,3-dipolar cycloaddition) of an azide species with a molecule containing a carbon-nitrogen multiple bond, such as a nitrile or isocyanide. nih.govresearchgate.net

For the synthesis of this compound, the key cycloaddition step occurs in situ. The reaction between 2-methyl-3-nitroaniline and triethyl orthoformate generates an intermediate imidate, which then reacts with hydrazoic acid (formed in situ from sodium azide) to undergo cyclization and form the stable aromatic tetrazole ring.

The mechanism of tetrazole formation, particularly from nitriles and azides, has been a subject of continued investigation. acs.org While often depicted as a concerted [3+2] cycloaddition, computational studies using Density Functional Theory (DFT) suggest more complex, stepwise pathways may be in operation, especially when using metal azide salts rather than organic azides. acs.org

Two primary mechanisms are considered:

Concerted [3+2] Cycloaddition: In this pathway, the azide dipole reacts directly with the nitrile dipolarophile in a single transition state to form the tetrazole ring. This mechanism is more commonly accepted for reactions involving organic azides and highly activated nitriles. acs.org The presence of strong electron-withdrawing groups, such as the nitro group on the phenyl ring of the target molecule, lowers the LUMO of the nitrile (or related intermediate), facilitating a smoother interaction with the HOMO of the azide. nih.gov

Stepwise Nucleophilic Addition-Cyclization: An alternative mechanism involves the initial nucleophilic attack of the azide anion onto the electrophilic carbon of the nitrile (or an in situ generated imidoyl species). This forms a linear imidoyl azide intermediate, which then undergoes an intramolecular electrocyclization to yield the tetrazole ring. acs.orgresearchgate.net DFT calculations suggest this stepwise pathway, involving activation of the nitrile, can have a lower activation barrier than the concerted cycloaddition in many catalyzed systems. acs.org

For the synthesis from an aniline, the reaction proceeds through the formation of an amidine or related intermediate, which then cyclizes with the azide. The precise mechanism is influenced by catalysts, solvents, and the electronic nature of the substituents.

To overcome the activation barrier of the cycloaddition and improve reaction rates and yields, a wide array of catalysts has been developed. nih.gov These can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysts: Lewis acids are particularly effective. Zinc salts, such as ZnCl₂ and ZnBr₂, are widely used to activate the nitrile component towards nucleophilic attack by the azide. nih.govorganic-chemistry.org Other metal catalysts, including copper(II) and cobalt(II) complexes, have shown excellent activity in promoting the [3+2] cycloaddition under mild, homogeneous conditions. nih.govacs.org Organocatalysts have also been developed to facilitate these reactions under neutral conditions. organic-chemistry.org

Heterogeneous Catalysts: For improved scalability, catalyst recovery, and sustainability, heterogeneous catalysts are increasingly favored. Recent advancements include the use of magnetic nanoparticles, such as cobalt-nickel or palladium supported on a magnetic core (e.g., Fe₃O₄), which allow for easy separation using an external magnet. rsc.orgrsc.org Other solid-supported catalysts, like silica-supported sodium hydrogen sulfate (B86663) or catalysts anchored on boehmite nanoparticles, have also been employed effectively. organic-chemistry.orgrsc.org

The choice of catalyst is critical for optimizing the synthesis of specific aryl tetrazoles, balancing reactivity with functional group tolerance.

| Catalyst Type | Example(s) | Typical Substrates | Key Advantages |

| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Aryl & Alkyl Nitriles | Cost-effective, activates nitrile |

| Transition Metals (Homogeneous) | Co(II) complexes, CuSO₄·5H₂O | Aryl Nitriles | High yields, mild conditions |

| Transition Metals (Heterogeneous) | Co-Ni/Fe₃O₄, Pd-SMTU@boehmite | Aryl Nitriles | Recyclable, environmentally friendly |

| Organocatalysts | L-proline, Pyrrolium Azides | Aliphatic & Aryl Nitriles | Metal-free, mild conditions |

Strategies for Stereoselective Synthesis and Chiral Induction

The target molecule, this compound, is achiral and possesses a plane of symmetry. Therefore, strategies for stereoselective synthesis or chiral induction are not applicable to its direct preparation.

However, in the broader context of tetrazole synthesis, stereoselectivity is a crucial consideration when the target molecule contains one or more stereocenters. This is particularly relevant in the synthesis of pharmaceutical agents. Strategies for achieving stereocontrol include:

Use of Chiral Starting Materials: The most straightforward approach is to begin with an enantiomerically pure precursor. For example, the synthesis of chiral amino acid-derived tetrazoles has been achieved with full retention of stereochemistry by using enantiopure N-protected amino acids as starting materials. rug.nl

Chiral Catalysts and Organocatalysts: Asymmetric catalysis can be employed to induce chirality. Novel chiral organocatalysts, such as those based on a binaphthylazepine backbone bearing a tetrazole moiety, have been designed and synthesized for this purpose. nih.govmdpi.com While initial tests in certain reactions showed low enantioselectivity, the development of such catalysts is an active area of research.

Diastereoselective Reactions: When a chiral center is already present in the substrate, subsequent reactions can be directed to favor the formation of one diastereomer over another. This has been demonstrated in multicomponent reactions for the synthesis of complex tetrazole derivatives. nih.gov

While not directly relevant to the synthesis of this compound, these principles are fundamental to the synthesis of a vast array of related chiral tetrazole-containing compounds.

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic procedure from laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For tetrazole synthesis, which often involves energetic materials like sodium azide and potentially explosive intermediates like hydrazoic acid, scalability is a significant concern.

A key development for scalable and safe tetrazole synthesis is the use of continuous flow microreactors. mit.edu By conducting the reaction in a continuous flow system, only small quantities of hazardous materials are present at any given moment, significantly minimizing risk. This technology allows for the use of high temperatures (e.g., 190 °C) and pressures safely, which dramatically reduces reaction times (often to minutes) and can improve yields. mit.edu Near-equimolar ratios of nitrile to azide can be used, and any residual azide can be quenched in-line, making the process highly efficient and safe for large-scale production. mit.edu

Other optimization parameters include:

Catalyst Loading: Minimizing the amount of catalyst without sacrificing yield or reaction time is crucial for cost-effectiveness, especially when using expensive transition metal catalysts. rsc.org

Temperature and Time: Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating to high temperatures. organic-chemistry.orgbeilstein-journals.org However, for scalability, continuous flow reactors offer better control. mit.edu

Reagent Stoichiometry: Optimizing the ratio of the amine, orthoformate, and azide is necessary to maximize conversion and minimize side products and unreacted starting materials.

The choice of solvent plays a critical role in the synthesis of tetrazoles, influencing reaction rates, yields, and the solubility of reagents and catalysts. High-polarity, aprotic solvents are often preferred.

Studies optimizing the synthesis of 5-substituted 1H-tetrazoles have systematically evaluated various solvents. For instance, in a cobalt-catalyzed cycloaddition of sodium azide to benzonitrile, Dimethyl sulfoxide (B87167) (DMSO) provided a near-quantitative yield (99%), whereas other solvents such as dimethylformamide (DMF), acetonitrile, toluene, and methanol (B129727) resulted in significantly lower yields (80%, 50%, 15%, and 20%, respectively). nih.govacs.org Similar results were observed in copper-catalyzed systems, where DMSO was also found to be the optimal solvent. scielo.br The high polarity and coordinating ability of DMSO are believed to stabilize charged intermediates and facilitate the catalytic cycle.

In some cases, biphasic solvent systems, such as toluene/water, have been used to achieve quantitative product formation by influencing the equilibrium and phase distribution of reactants and products. beilstein-journals.org For green chemistry applications, water itself has been used as a solvent, often in conjunction with a robust catalyst like a zinc salt. organic-chemistry.org

The following table, based on data for analogous aryl tetrazole syntheses, illustrates the profound impact of the solvent on reaction yield.

| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |

| DMSO | 47.2 | 99% | nih.govacs.org |

| DMF | 36.7 | 80% | nih.govacs.org |

| Acetonitrile | 37.5 | 50% | nih.govacs.org |

| Methanol | 32.7 | 20% | nih.govacs.org |

| Toluene | 2.4 | 15% | nih.govacs.org |

| Water | 80.1 | Low to Good (catalyst dependent) | organic-chemistry.orgscielo.br |

Yields are illustrative and based on specific catalyzed reactions of aryl nitriles with sodium azide.

Temperature and Pressure Optimization

The optimization of reaction parameters such as temperature and pressure is critical for maximizing yield, minimizing reaction times, and ensuring the safety of tetrazole synthesis, which often involves energetic materials like sodium azide. While specific optimization data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous substituted phenyltetrazoles.

Research on the synthesis of 1-substituted tetrazoles has demonstrated a clear dependence on temperature. For example, in the synthesis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole using a silver/sodium borosilicate nanocomposite catalyst, the reaction yield was systematically evaluated at different temperatures. It was observed that heating was necessary for the reaction to proceed effectively, with 120 °C being identified as the optimal temperature to achieve a high yield. acs.orgnih.gov Lower temperatures resulted in incomplete reactions and significantly lower yields. acs.org

The following table, derived from a study on the synthesis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole, illustrates the impact of temperature on product yield, providing a model for the optimization of the synthesis of structurally similar compounds.

| Entry | Catalyst Amount (g) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.01 | 120 | 3 | 45 |

| 2 | 0.02 | 120 | 3 | 65 |

| 3 | 0.03 | 120 | 3 | 78 |

| 4 | 0.04 | 120 | 3 | 85 |

| 5 | 0.05 | 100 | 3 | 70 |

| 6 | 0.05 | 110 | 3 | 82 |

| 7 | 0.05 | 120 | 3 | 94 |

| 8 | 0.05 | 130 | 3 | 94 |

This data is for the synthesis of 1-(4-chlorophenyl)-1H-1,2,3,4-tetrazole and serves as an illustrative example of temperature optimization. acs.org

Similarly, studies on the synthesis of 5-phenyl-1H-tetrazole have shown that while room temperature is insufficient for a useful conversion, increasing the temperature significantly boosts productivity, with the best results being obtained at 100 °C. researchgate.net In another study, the synthesis of 5-phenyl-1H-tetrazole was optimized at 110 °C in DMSO using a cuttlebone-derived catalyst. researchgate.net These findings underscore the general principle that cycloaddition reactions for tetrazole formation often require elevated temperatures to proceed efficiently. researchgate.net

Information regarding the optimization of pressure in these reactions is less common in the literature, as most syntheses are conducted at atmospheric pressure. The use of high-pressure vessels is sometimes reported for reactions involving volatile reagents or to accelerate reactions, but systematic studies on the effect of pressure on the synthesis of 1-substituted tetrazoles are not widely available.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including tetrazoles, to develop more sustainable and environmentally friendly processes. rsc.org Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of heterogeneous and recyclable catalysts, and the use of greener solvents or solvent-free conditions. rsc.orgeurekaselect.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govlew.ro This technique has been successfully applied to the synthesis of various tetrazole derivatives. For the synthesis of this compound, a microwave-assisted approach would likely involve irradiating a mixture of 2-methyl-3-nitroaniline, triethyl orthoformate, and sodium azide in the presence of a suitable catalyst. Studies on similar compounds have shown that reactions can be completed in minutes under microwave irradiation, as opposed to hours with conventional heating. nih.govresearchgate.net For example, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles was completed in just one minute with an 85% yield under microwave irradiation, compared to over four hours using conventional methods. nih.gov

The following table summarizes typical conditions and outcomes for microwave-assisted synthesis of substituted tetrazoles, highlighting the efficiency of this green chemistry approach.

| Reactants | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |

| Various nitriles, NaN₃ | Cu(II)/NMP | - | 3-30 | High | thieme-connect.com |

| Chalcones, Hydrazine Hydrate | Glacial Acetic Acid | 280 | 10 | - | nih.gov |

| 3-methyl-1-phenyl-1H-pyrazole-5-carbonyl chlorides, 1H-tetrazol-5-amine | Toluene | 300 | minutes | 83-85 | researchgate.net |

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method often allows for reactions to be carried out at lower temperatures and with shorter reaction times. researchgate.net The application of ultrasound irradiation has been reported for the synthesis of 1,5-disubstituted tetrazoles via Ugi-azide reactions, demonstrating its utility as an alternative energy source. researchgate.netmdpi.commdpi.com This approach could be adapted for the synthesis of this compound, potentially offering a milder and more energy-efficient route.

The development of heterogeneous catalysts, particularly those based on nanoparticles, is another cornerstone of green tetrazole synthesis. nih.gov These catalysts, such as the previously mentioned silver/sodium borosilicate nanocomposite, offer advantages of easy separation from the reaction mixture, potential for recycling, and high catalytic activity. acs.orgresearchgate.net The use of such catalysts in a solvent-free setting further enhances the green credentials of the synthetic protocol by eliminating the use of potentially hazardous organic solvents. acs.orgresearchgate.net

Detailed Spectroscopic and Diffraction Studies on the Structure and Bonding of 1 2 Methyl 3 Nitrophenyl 1h 1,2,3,4 Tetrazole

Advanced NMR Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals, offering insights into the connectivity and spatial relationships of the atoms.

Based on analyses of structurally similar 1-aryl-1H-tetrazoles, the chemical shifts for the key nuclei can be predicted. The lone proton on the tetrazole ring (H5) is expected to appear at a significantly downfield position, typically in the range of δ 7.80–8.40 ppm, due to the deshielding effects of the aromatic, nitrogen-rich ring system. nih.gov The corresponding carbon atom (C5) is anticipated to resonate around δ 141–157 ppm. nih.govresearchgate.net The protons of the methyl group are expected in the typical aromatic methyl region, while the aromatic protons will exhibit shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Expected ¹H and ¹³C NMR Chemical Shifts

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| -CH₃ | ~2.4 - 2.6 | ~15 - 20 | Methyl group at C2 of the phenyl ring. |

| Phenyl H4 | ~7.8 - 8.0 | ~125 - 130 | Ortho to nitro group, deshielded. |

| Phenyl H5 | ~7.6 - 7.8 | ~130 - 135 | Meta to both nitro and methyl groups. |

| Phenyl H6 | ~7.5 - 7.7 | ~120 - 125 | Ortho to methyl group. |

| Tetrazole H5 | ~7.8 - 8.4 | ~141 - 157 | Characteristic downfield shift for the tetrazole C-H. nih.gov |

To confirm the assignments from 1D NMR and elucidate the complete bonding framework, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the methyl protons to the methyl carbon, the tetrazole H5 proton to the C5 carbon, and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

From the methyl protons (-CH₃) to the aromatic carbons C1, C2, and C6.

From the tetrazole proton (H5) to the phenyl carbon C1, confirming the attachment point of the two ring systems.

From the aromatic protons to neighboring carbons, further validating the substitution pattern.

The structure of this compound features steric hindrance between the ortho-methyl group on the phenyl ring and the bulky tetrazole ring. This hindrance is expected to restrict the free rotation around the C1-N1 single bond connecting the two rings. This phenomenon, known as atropisomerism, can be studied using variable-temperature (VT) or dynamic NMR (DNMR). montana.edu

At low temperatures, the rotation around the C-N bond would be slow on the NMR timescale, potentially leading to the observation of distinct signals for atoms that would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single averaged signal. montana.edu By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate constant for the rotation and subsequently determine the free energy of activation (ΔG‡) for the process. nih.gov For similar N-aryl systems with ortho substituents, rotational barriers are often in the range of 40-80 kJ/mol. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and analyze the skeletal vibrations of the molecule.

The nitro (NO₂) group gives rise to two very strong and characteristic absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Asymmetric Stretch (ν_as): A strong band is expected in the region of 1520-1560 cm⁻¹. researchgate.net

Symmetric Stretch (ν_s): A second strong band is anticipated in the 1330-1370 cm⁻¹ range. researchgate.netnih.gov The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

The tetrazole ring has a series of characteristic vibrations. While complex, several key regions are informative. These include stretching and bending modes of the C-N and N-N bonds within the ring. Studies on tetrazole and its derivatives show characteristic peaks in the fingerprint region (900-1600 cm⁻¹). researchgate.netpnrjournal.com Key expected vibrations include N=N stretching, C=N stretching, and various ring deformation or "breathing" modes. researchgate.net

Expected Characteristic Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3100 - 3150 | Aromatic & Tetrazole C-H Stretch | FT-IR, Raman |

| ~2950 - 3000 | Methyl C-H Stretch | FT-IR, Raman |

| ~1520 - 1560 | NO₂ Asymmetric Stretch | FT-IR |

| ~1450 - 1600 | Aromatic C=C Stretch | FT-IR, Raman |

| ~1330 - 1370 | NO₂ Symmetric Stretch | FT-IR |

| ~1200 - 1300 | Tetrazole Ring Vibrations (N=N, C-N stretch) | FT-IR, Raman |

| ~900 - 1100 | Tetrazole Ring Breathing/Deformation | FT-IR, Raman |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound. Furthermore, by analyzing the fragment ions produced upon ionization (e.g., by electron impact), the fragmentation pathway can be determined, which provides further structural confirmation.

The primary fragmentation pathway for 1-aryl-tetrazoles often involves the extrusion of a stable molecule of dinitrogen (N₂), resulting in a fragment ion with a mass 28 Da less than the molecular ion. nih.gov Aromatic nitro compounds typically fragment through the loss of NO₂ (46 Da) or NO (30 Da). researchgate.net

For this compound (C₈H₇N₅O₂), the expected fragmentation pathway would likely involve a combination of these processes. The molecular ion (M⁺) would first be observed. Subsequent fragmentation could proceed via two main routes:

Loss of N₂ from the tetrazole ring to yield a nitrilimine intermediate.

Loss of NO₂ from the phenyl ring.

Further fragmentation of these primary ions would lead to the characteristic ions of the substituted phenyl ring.

Plausible Mass Spectrometry Fragmentation Pattern

| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 217 | [C₈H₇N₅O₂]⁺ (Molecular Ion) | - |

| 189 | [C₈H₇N₃O₂]⁺ | N₂ |

| 171 | [C₈H₇N₅]⁺ | O₂ |

| 161 | [C₈H₇N₃]⁺ | N₂ + CO |

| 115 | [C₇H₅N₂]⁺ | N₂ + NO₂ + H₂ |

Structural Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic and diffraction data on the chemical compound this compound has yielded no specific experimental results for its solid-state or gas-phase molecular structure. Despite extensive searches of chemical and crystallographic databases, public repositories, and the scientific literature, no single-crystal X-ray diffraction or advanced electron diffraction studies for this particular isomer have been found.

Consequently, a detailed analysis of its crystal packing, supramolecular assembly, hydrogen bonding network, and conformational properties in the crystalline phase, as well as its gas-phase structural elucidation, cannot be provided at this time. The requested in-depth article, which was to be structured around these specific analytical techniques, cannot be generated due to the absence of the necessary foundational data.

While research exists for isomeric and related compounds, such as 5-(2-methyl-5-nitrophenyl)-1H-tetrazole and 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, the distinct substitution pattern of a 1-phenyl-tetrazole with methyl and nitro groups at the 2- and 3-positions of the phenyl ring, respectively, appears to be a novel or as-yet-unreported structure in the context of crystallographic and gas-phase diffraction analysis.

The scientific community relies on the publication of such data in peer-reviewed journals and its deposition in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to facilitate further research and understanding of new chemical entities. The absence of such records for this compound indicates that its synthesis and detailed structural characterization may be a subject for future investigation.

Without experimental diffraction data, any discussion of the compound's three-dimensional architecture and intermolecular interactions would be purely speculative and fall outside the scope of the requested scientifically accurate and data-driven article. Further research is required to isolate this compound in a form suitable for single-crystal X-ray analysis or to perform gas-phase electron diffraction studies to elucidate its precise structural parameters.

Theoretical and Computational Investigations of 1 2 Methyl 3 Nitrophenyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine stable molecular structures, electron distribution, and various reactivity indices that govern chemical interactions.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For substituted phenyl-tetrazoles, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to find the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. semanticscholar.orgresearchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole, these calculations would likely show a non-planar structure due to steric hindrance between the methyl group at the 2-position and the adjacent tetrazole ring, forcing the phenyl and tetrazole rings to be twisted relative to each other. The nitro group would also influence the geometry and electronic structure of the phenyl ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgunesp.br The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Phenyl-Tetrazole This table presents hypothetical data based on typical values found for analogous compounds in the literature to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 5.45 |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an ESP map would reveal distinct regions of charge. The nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group would be expected to show a strong negative potential (red), highlighting them as sites for interaction with electrophiles or positive ions. semanticscholar.orgresearchgate.net The hydrogen atoms and the region around the nitro group on the phenyl ring would likely exhibit a positive potential (blue).

In addition to ESP maps, charge distribution is quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. acs.orgresearchgate.net These calculations assign partial charges to each atom in the molecule, providing a numerical basis for understanding its polarity and the local reactivity of different atomic sites. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations could be used to explore the rotational barrier between the phenyl and tetrazole rings, identifying the most stable rotational conformers and the energy required to interconvert them. Furthermore, by placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study solvation effects. These simulations would reveal how solvent molecules arrange around the solute, the strength of solute-solvent interactions (like hydrogen bonding), and how the solvent influences the conformational preferences of the molecule.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, helping to understand how reactants are converted into products.

To understand a reaction mechanism, chemists use computational methods to map out the potential energy surface (PES) that connects reactants and products. A key goal is to locate and characterize the transition state (TS)—the highest energy point along the reaction pathway that represents the barrier to the reaction. acs.org

For reactions involving tetrazoles, such as their formation via the [3+2] cycloaddition of an azide (B81097) with a nitrile, DFT calculations can be used to model the geometries and energies of the reactants, products, and the transition state. acs.orgnih.gov By identifying the TS and calculating its energy, the activation energy for the reaction can be determined. This information is critical for predicting reaction rates and understanding why certain reaction pathways are favored over others. rsc.org For a molecule like this compound, these methods could be applied to study its synthesis or its potential decomposition pathways. rsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or to aid in the interpretation of experimental data. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are standard for calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. Using a chosen level of theory (e.g., B3LYP functional for DFT) and a basis set (e.g., 6-311+G(2d,p)), the electronic structure of the molecule is calculated.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors from the optimized geometry. These tensors are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Theoretical predictions of ¹H and ¹³C NMR chemical shifts are invaluable for confirming the structure of newly synthesized compounds. Although no specific data exists for this compound, a hypothetical table of results would be presented as follows.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative of format only; specific values are not available in the literature.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tetrazole C5-H | Data not available | Data not available |

| Phenyl C4-H | Data not available | Data not available |

| Phenyl C5-H | Data not available | Data not available |

| Phenyl C6-H | Data not available | Data not available |

| Methyl (-CH₃) | Data not available | Data not available |

| Tetrazole C5 | - | Data not available |

| Phenyl C1 | - | Data not available |

| Phenyl C2 | - | Data not available |

| Phenyl C3 | - | Data not available |

| Phenyl C4 | - | Data not available |

| Phenyl C5 | - | Data not available |

Vibrational Frequencies: The same computational methods are used to calculate the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (e.g., stretching, bending, and torsion) and can be directly compared to experimental data from Infrared (IR) and Raman spectroscopy. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. Analysis of the vibrational modes helps in the assignment of spectral bands observed experimentally.

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: Data is illustrative of format only; specific values are not available in the literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-O Asymmetric Stretch (NO₂) | Data not available |

| N-O Symmetric Stretch (NO₂) | Data not available |

| C-H Aromatic Stretch | Data not available |

| C-H Methyl Stretch | Data not available |

| Tetrazole Ring Stretch | Data not available |

QSAR/QSPR Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical frameworks used to correlate the structural or physicochemical properties of compounds with their biological activity or physical properties, respectively. These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For a QSPR study, which excludes biological correlations, the goal is to develop a mathematical model that predicts a specific physicochemical property (e.g., solubility, melting point, polarity) based on a set of calculated molecular descriptors.

The general workflow involves:

Dataset Selection: A series of structurally related compounds, for which the property of interest has been experimentally measured, is selected. For a study involving this compound, this would include a variety of substituted nitrophenyl-tetrazoles.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D size and shape of the molecule.

Electronic descriptors: Pertaining to the charge distribution, dipole moment, and polarizability.

Quantum-chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property being predicted. The model's predictive power is rigorously tested through internal and external validation techniques to ensure it is robust and not a result of chance correlation.

No specific QSPR studies focused on the physicochemical properties of this compound were found in the scientific literature. Such a study would be valuable for predicting the properties of new, unsynthesized analogues and for understanding how specific structural modifications influence their physicochemical behavior.

Reactivity, Derivatization, and Transformation Pathways of 1 2 Methyl 3 Nitrophenyl 1h 1,2,3,4 Tetrazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole is substituted with three groups: a methyl group, a nitro group, and a 1H-1,2,3,4-tetrazol-1-yl group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Methyl Group (-CH₃): This is an activating group and is ortho, para-directing.

Nitro Group (-NO₂): This is a strongly deactivating group and is meta-directing.

1H-1,2,3,4-tetrazol-1-yl Group: This group is generally considered to be electron-withdrawing and thus deactivating, directing incoming electrophiles to the meta position.

Considering the positions of the existing substituents (methyl at C2, nitro at C3), the available positions for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

Position C4: ortho to the methyl group and meta to the nitro group.

Position C5: meta to the methyl group and para to the nitro group.

Position C6: para to the methyl group and ortho to the nitro group.

The powerful deactivating and meta-directing nature of the nitro group, combined with the deactivating effect of the tetrazole ring, suggests that the phenyl ring is significantly deactivated towards electrophilic attack. However, the activating ortho, para-directing methyl group may facilitate substitution to some extent. The most likely position for electrophilic attack would be C4, as it is activated by the methyl group and not sterically hindered by the adjacent nitro group.

Hypothetical Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents and Conditions | Expected Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(4,6-Dinitro-2-methylphenyl)-1H-1,2,3,4-tetrazole |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromo-2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole |

| Sulfonation | Fuming H₂SO₄ | 4-(1H-1,2,3,4-Tetrazol-1-yl)-3-methyl-2-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Likely to be unsuccessful due to the strongly deactivated ring. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely to be unsuccessful due to the strongly deactivated ring. |

Note: The above table represents predicted outcomes based on general principles of electrophilic aromatic substitution and may not reflect actual experimental results.

Nucleophilic Attack and Ring Opening Reactions of the Tetrazole Moiety

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, making it relatively stable. However, under certain conditions, it can be susceptible to nucleophilic attack, which may lead to ring opening. The electron-withdrawing nature of the 2-methyl-3-nitrophenyl group attached to N1 would further decrease the electron density of the tetrazole ring, potentially increasing its susceptibility to nucleophilic attack, particularly at the C5 position.

Strong nucleophiles, such as organolithium reagents or Grignard reagents, could potentially attack the C5 carbon of the tetrazole ring. This initial attack would disrupt the aromaticity of the ring and could be followed by a variety of transformations, including ring cleavage. For instance, treatment with strong bases at elevated temperatures could lead to the extrusion of molecular nitrogen, a common decomposition pathway for tetrazoles, although this is more typically a thermal or photochemical process.

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group on the phenyl ring is readily susceptible to reduction to an amine group under various conditions. This transformation is a common and versatile method for introducing an amino functionality, which can then be used for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. nih.gov

The reduction of the nitro group in this compound would yield 3-(1H-1,2,3,4-tetrazol-1-yl)-2-methylaniline. This resulting aniline (B41778) derivative is a valuable intermediate for the synthesis of a wide range of other compounds.

Common Reduction Methods for Aromatic Nitro Groups:

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature | 3-(1H-1,2,3,4-Tetrazol-1-yl)-2-methylaniline | A common and efficient method for clean reduction. wikipedia.org |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | 3-(1H-1,2,3,4-Tetrazol-1-yl)-2-methylaniline | A classical method for nitro group reduction. |

| Fe, HCl or NH₄Cl | Water, Ethanol, reflux | 3-(1H-1,2,3,4-Tetrazol-1-yl)-2-methylaniline | An economical and widely used method in industrial applications. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, reflux | 3-(1H-1,2,3,4-Tetrazol-1-yl)-2-methylaniline | A milder reducing agent that can be selective in the presence of other reducible functional groups. |

Metalation and Cross-Coupling Reactions for Further Functionalization

Further functionalization of this compound can be achieved through metalation followed by cross-coupling reactions.

Metalation:

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In the case of the aniline derivative, 3-(1H-1,2,3,4-tetrazol-1-yl)-2-methylaniline, the amino group and the tetrazole ring could potentially direct the metalation to specific positions on the phenyl ring. The amino group is a strong directing group and would likely direct lithiation to the C4 position. The tetrazole ring can also direct metalation to the adjacent C2 position of the phenyl ring, although this is less common.

Cross-Coupling Reactions:

Once metalated, the resulting organometallic species can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds. nobelprize.org Alternatively, if a halogen were introduced onto the phenyl ring (e.g., via electrophilic halogenation), this could serve as a handle for cross-coupling reactions. For example, a bromo-substituted derivative could be coupled with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce new alkyl, aryl, or vinyl groups. nih.govresearchgate.net

Photochemical and Thermal Stability Studies and Degradation Pathways

Photochemical Stability:

Aryl tetrazoles are known to undergo photochemical reactions, often leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as nitrenes or iminocarbenes. researchgate.net The presence of the nitro group on the phenyl ring of this compound could influence its photochemical behavior. The nitro group itself is a chromophore and can participate in photochemical processes. UV irradiation of this compound could potentially lead to the cleavage of the tetrazole ring, generating a nitrene intermediate which could then undergo various intramolecular reactions, such as cyclization or insertion into C-H bonds, or intermolecular reactions if other trapping agents are present.

Thermal Stability:

Tetrazole-containing compounds are known for their high nitrogen content and can be thermally unstable, decomposing to release nitrogen gas. nih.gov The thermal stability of this compound would be influenced by the substituents on the phenyl ring. The thermolysis of 1-aryltetrazoles typically proceeds via the loss of N₂ to form a nitrene intermediate, which can then rearrange or react further. researchgate.net The presence of the ortho-methyl group could potentially influence the subsequent reactions of the in situ generated nitrene.

Synthesis and Characterization of Novel Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of novel derivatives and analogues of this compound is crucial for exploring its potential applications and for conducting structure-activity relationship (SAR) studies. nih.govacs.orgamanote.com

Derivatization via Reduction of the Nitro Group:

As discussed in section 5.3, the reduction of the nitro group to an amine provides a key intermediate, 3-(1H-1,2,3,4-tetrazol-1-yl)-2-methylaniline. This aniline can be further modified in numerous ways:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Alkylation: N-alkylation to form secondary or tertiary amines.

Derivatization via Modification of the Phenyl Ring:

As outlined in sections 5.1 and 5.4, electrophilic substitution and metalation/cross-coupling reactions can be used to introduce a wide range of substituents onto the phenyl ring.

Synthesis of Analogues:

Analogues of the title compound can be synthesized by varying the substituents on the phenyl ring. This could involve starting with different substituted anilines in the synthesis of the tetrazole ring. For example, analogues with different alkyl groups, halogens, or other functional groups at various positions on the phenyl ring could be prepared to investigate how these changes affect the compound's properties and biological activity. nih.govchalcogen.ro

Characterization:

The synthesized derivatives and analogues would be characterized using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Elemental Analysis: To determine the elemental composition.

X-ray Crystallography: To determine the three-dimensional structure in the solid state.

By systematically synthesizing and characterizing these new compounds, a comprehensive understanding of the structure-activity relationships can be developed, guiding the design of molecules with optimized properties for specific applications.

Advanced Applications and Potential Contributions of 1 2 Methyl 3 Nitrophenyl 1h 1,2,3,4 Tetrazole in Non Biological Fields

Exploration as a High-Energy Material Precursor (e.g., nitrogen-rich compounds)

The structural features of 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole make it a compelling candidate as a precursor for high-energy materials. The tetrazole ring is a well-established energetic functional group in the design of explosives and propellants due to its high nitrogen content (the parent tetrazole contains 79.8% nitrogen by mass) and large positive heat of formation, which arises from the numerous N-N and C-N bonds. researchgate.net The presence of the nitro group (-NO2) on the phenyl ring further enhances its energetic potential by improving the oxygen balance of the molecule, a critical factor for efficient combustion and detonation. nih.gov

Nitro-tetrazole based compounds are recognized as a promising class of high-performance explosives, often exhibiting superior detonation velocities and pressures that can be comparable to or even exceed those of traditional energetic materials like RDX (Research Department eXplosive). researchgate.netat.ua The combination of the tetrazole moiety with nitro groups on an aromatic backbone can lead to compounds with high density and thermal stability, which are desirable properties for practical energetic materials. researchgate.netrsc.org The introduction of multiple nitro groups onto aryl-tetrazole derivatives has been shown to significantly enhance their energetic capabilities. researchgate.net

The specific substitution pattern of this compound, with both a methyl and a nitro group on the phenyl ring, would influence its energetic properties. The methyl group, while not as energetically favorable as a nitro group, can affect the crystal packing and density of the material, which in turn impacts its detonation performance. The relative positions of the substituents are also crucial; for instance, isomeric pyrazole-tetrazoles have demonstrated that different substitution patterns lead to variations in density and detonation properties due to differences in intermolecular interactions like hydrogen bonding and π-π stacking. rsc.org

Based on the performance of other nitrated aryl-tetrazole derivatives, it is plausible that this compound could serve as a foundational structure for the development of new energetic materials. Further derivatization, such as the introduction of additional nitro or nitramino groups, could lead to compounds with enhanced detonation properties. rsc.org

Below is a table comparing the energetic properties of RDX and TNT with some representative nitro-tetrazole derivatives, illustrating the potential performance of this class of compounds.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| RDX (Reference) | 1.80 | 8795 | 34.9 |

| TNT (Reference) | 1.65 | 7303 | 21.3 |

| Trinitro substituted aryl-tetrazole (23) | 1.79 | 8298 | - |

| 6-azido-8-nitrotetrazolo[1,5b]pyridazine-7-amine (32) | 1.82 | 8746 | 31.5 |

| H3NANP-5T (a nitramine derivative) | - | 8846 | 33.2 |

Data sourced from references researchgate.netat.uarsc.org. The specific compounds are as numbered in the cited literature.

Potential in Coordination Chemistry and Metal Organic Frameworks (MOFs)

The tetrazole ring in this compound is an excellent ligand for coordination to metal ions. The four nitrogen atoms of the tetrazole ring can act as coordination sites, allowing for a variety of binding modes to one or more metal centers. researchgate.net This versatility makes tetrazole derivatives highly valuable as building blocks (linkers or ligands) for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netlifechemicals.com

The deprotonated form of the tetrazole ring, the tetrazolate anion, is particularly effective in forming stable complexes with a wide range of metal ions. arkat-usa.org The resulting coordination networks can exhibit diverse topologies and possess high thermal and chemical stability. arkat-usa.org Research on the structurally related compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, has demonstrated its application in coordination chemistry, highlighting the multiple coordination modes of the tetrazole ring that are suitable for constructing novel metal-organic frameworks. researchgate.net

The synthesis of MOFs using tetrazole-based ligands has been shown to yield materials with interesting properties, such as porosity for gas storage or separation. lifechemicals.com For instance, pyridyl-tetrazole derivatives have been used to create copper(II) MOFs with varying pore sizes depending on the reaction conditions and the specific structure of the ligand. mdpi.com It is therefore conceivable that this compound could be employed to synthesize novel MOFs with tailored structures and functionalities.

Role as a Ligand in Catalysis (e.g., organometallic catalysis, photocatalysis)

Metal complexes containing nitrogen-rich heterocyclic ligands, such as tetrazoles, are known to exhibit catalytic activity in a variety of chemical transformations. The coordination of this compound to transition metals could yield complexes with potential applications in organometallic catalysis and photocatalysis.

In organometallic catalysis, the electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The tetrazole ring can form stable complexes with metals like palladium, copper, and ruthenium, which are commonly used in cross-coupling reactions, hydrogenations, and oxidations. mdpi.comnih.gov For example, palladium complexes with N-heterocyclic carbene ligands, which share some electronic similarities with tetrazoles in their ability to form strong sigma bonds with metals, are highly effective catalysts for reactions like the Mizoroki-Heck reaction. unt.edu Similarly, copper complexes with tetrazole ligands have been developed as catalysts for the synthesis of various organic compounds. nih.gov

The nitrophenyl group in this compound can influence the catalytic properties of its metal complexes. The electron-withdrawing nature of the nitro group can modulate the electron density at the metal center, thereby affecting its reactivity. Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole, another nitrogen-containing heterocycle, have been shown to exhibit enhanced catalytic activity in organic transformations. nih.gov

In the realm of photocatalysis, metal complexes that can absorb light and participate in electron transfer processes are of great interest. Rhenium complexes with tetrazolato bridges have been synthesized and their photophysical properties investigated, suggesting their potential as components in photocatalytic systems. researchgate.net Platinum(II) complexes with pyrazolate groups have been shown to act as photosensitizers for the generation of singlet oxygen, which can be used for photocatalytic oxidations. unirioja.es Given that nitrophenyl groups can also impart interesting photophysical properties, metal complexes of this compound could potentially be explored for similar photocatalytic applications. rsc.org

Application in Advanced Materials Science (e.g., polymer chemistry, optoelectronics)

The unique electronic and structural characteristics of this compound suggest its potential as a building block for advanced materials with applications in polymer chemistry and optoelectronics.

Research on 2,5-disubstituted tetrazoles with a p-nitrophenyl group as an acceptor and various donor groups has shown that these "push-pull" molecules can exhibit significant NLO activity. rsc.org The intramolecular charge transfer (ICT) from the donor to the acceptor group is responsible for these properties. The LUMO (Lowest Unoccupied Molecular Orbital) in these systems is typically concentrated on the p-nitrophenyl group with some contribution from the tetrazole ring. rsc.org By analogy, this compound could be a precursor for creating materials with interesting optoelectronic properties, particularly if an electron-donating group is introduced into the molecule. The synthesis of polymers containing such chromophores could lead to new materials for optoelectronic devices. acs.orgmdpi.com

Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to understanding how molecules like this compound organize themselves in the solid state. The specific arrangement of molecules in a crystal lattice can significantly influence the material's properties.

The crystal structure of the related compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, reveals the importance of intermolecular interactions in its self-assembly. researchgate.net In this structure, molecules are linked into chains by N-H---N hydrogen bonds between the tetrazole rings. These chains are further connected through π-π stacking interactions between adjacent tetrazole rings, with a centroid-centroid distance of 3.450 Å. researchgate.net

Similarly, 1-(4-nitrophenyl)-1H-tetrazol-5-amine forms infinite chains through intermolecular N-H---N and N-H---O hydrogen bonds. nih.govresearchgate.net These interactions create well-defined supramolecular structures.

Conclusions and Future Research Directions

Summary of Key Academic Findings on 1-(2-methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole

As noted, there are no specific academic findings for this compound in the current body of scientific literature. A foundational study of a novel compound like this would typically report its synthesis and characterization. The synthesis would likely involve a variation of established methods for creating 1-substituted tetrazoles, such as the reaction of a corresponding primary amine (2-methyl-3-nitroaniline) with an orthoformate and sodium azide (B81097). organic-chemistry.orgnih.gov

Characterization findings would include spectroscopic data to confirm the structure. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon environment, confirming the positions of the methyl and nitro groups on the phenyl ring and the substitution pattern of the tetrazole.

Infrared (IR) Spectroscopy: To identify functional groups, such as the characteristic absorptions for the nitro group (NO₂) and the aromatic rings.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

X-ray Crystallography: If suitable crystals can be obtained, this would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the phenyl and tetrazole rings. researchgate.net

Without such a foundational paper, all other aspects of the compound's potential properties and applications remain speculative.

Identification of Unexplored Research Avenues

Given the absence of foundational research, all avenues of investigation for this compound are unexplored. Based on research into analogous compounds, several logical next steps for future investigation can be identified:

Medicinal Chemistry Screening: Tetrazole derivatives are a significant class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. researchgate.net A primary research avenue would be to screen this compound for various biological activities, such as antibacterial, antifungal, anticancer, or anti-inflammatory properties. nih.govresearchgate.net

Materials Science and Energetics: The high nitrogen content of the tetrazole ring makes it a candidate for research into energetic materials. rsc.org The presence of a nitro group on the phenyl ring further enhances its energetic potential. Research could focus on its thermal stability, decomposition kinetics, and performance as a component in energetic formulations.

Coordination Chemistry: The four nitrogen atoms of the tetrazole ring can act as ligands for metal ions, allowing for the construction of novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Future studies could explore the coordination behavior of this specific ligand with various transition metals.

Pharmacokinetic Profiling: Should any biological activity be discovered, a crucial area of research would be to determine its metabolic stability and pharmacokinetic profile. Tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids. acs.org

Methodological Advancements and Challenges

The synthesis and functionalization of substituted tetrazoles present both well-established methods and ongoing challenges that would be relevant to this compound.

Methodological Advancements:

Catalysis: Modern synthetic methods increasingly employ catalysts to improve yields, reduce reaction times, and enhance safety. This includes the use of Lewis acids like zinc salts or ytterbium triflate, as well as heterogeneous nanocatalysts which allow for easier separation and recycling. organic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of tetrazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form the product, offer an efficient and atom-economical route to complex tetrazole structures. acs.org

Potential Challenges:

Regioisomer Control: The synthesis of 1-substituted tetrazoles from primary amines, triethyl orthoformate, and sodium azide is generally effective. However, other synthetic routes, particularly those involving alkylation of a pre-formed tetrazole ring, can lead to a mixture of 1- and 2-substituted isomers, posing a significant purification challenge. mdpi.com

Safety: The use of azides, particularly sodium azide in combination with acids, can generate highly toxic and explosive hydrazoic acid (HN₃). Methodological advancements focus on in-situ generation or the use of safer azide sources to mitigate these risks. organic-chemistry.org

Steric Hindrance: The presence of a methyl group ortho to the point of attachment on the phenyl ring could introduce steric hindrance, potentially lowering reaction rates and yields compared to less substituted analogues.

Broader Academic Implications for Nitrogen Heterocycle Chemistry

Research into a specific molecule like this compound, while currently absent, would contribute to the broader field of nitrogen heterocycle chemistry in several ways.

The tetrazole ring is a unique scaffold due to its planarity, high nitrogen content, and aromaticity. mdpi.com The electronic properties of the tetrazole ring are significantly influenced by the substituents on the attached phenyl ring. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group on the phenyl ring of this specific compound would have a distinct effect on the electronic nature of the entire molecule.

Studying this compound would provide valuable structure-property relationship data. For instance, understanding how this specific substitution pattern affects its acidity (pKa), coordination ability, biological activity, or thermal stability would add a crucial data point to the collective knowledge of heterocyclic chemistry. Success or failure in its synthesis using standard versus novel methods would also inform the development of more robust and versatile synthetic protocols for highly substituted or sterically hindered tetrazoles. Ultimately, each new, well-characterized heterocyclic compound enriches the chemical space available to medicinal chemists, materials scientists, and synthetic chemists, enabling the design of next-generation pharmaceuticals and advanced materials.

Q & A

Q. Key Analytical Techniques :

- Thin-layer chromatography (TLC) for real-time reaction monitoring.

- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns .

Advanced: How can transition metal-catalyzed denitrogenative annulation modify the tetrazole ring?

Methodological Answer:

Denitrogenative annulation leverages transition metals (e.g., Ir, Fe) to cleave tetrazole N–N bonds and form N-heterocycles:

- Ir-catalyzed reactions : Generate reactive Ir-nitrene intermediates, enabling the synthesis of α-carbolines and 7-azaindoles. For example, Ir(I) complexes facilitate intramolecular C–H amination in tetrazoles .

- Fe-catalyzed radical mechanisms : Iron(III) catalysts activate tetrazoles via metalloradical pathways, allowing intermolecular annulation with alkynes. This method bypasses traditional click chemistry limitations and tolerates diverse substrates .

Critical Considerations : - Ligand selection (e.g., phosphines) to stabilize reactive intermediates.

- Temperature control (60–100°C) to balance reaction rate and side-product formation.

Basic: What analytical techniques are critical for confirming the structure of this tetrazole derivative?

Methodological Answer:

- Infrared (IR) Spectroscopy : The tetrazole ring exhibits a characteristic C–N stretching band at ~775–790 cm⁻¹. Shifts in this peak indicate substitution effects or ring decomposition .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and regiochemistry. For example, the nitrophenyl group’s ortho-substitution pattern can be validated via crystallographic data .

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, distinguishing isomeric products.

Advanced: How to address contradictory data in reaction optimization for tetrazole synthesis?

Methodological Answer:

Contradictions in yield or purity often arise from uncontrolled variables. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can optimize microwave-assisted reactions .

- Cross-validation with multiple techniques : Combine NMR, IR, and HPLC to resolve ambiguities in product identity.

- In situ monitoring : Raman spectroscopy or real-time mass spectrometry to track intermediate formation and decomposition pathways.

Basic: What role does the nitrophenyl group play in the compound’s electronic properties?

Methodological Answer:

The ortho-nitro group exerts strong electron-withdrawing effects:

- Electronic effects : Reduces electron density on the tetrazole ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack.

- Spectroscopic impact : The nitro group’s conjugation shifts UV-Vis absorption maxima (e.g., λmax ~320 nm in DMSO), useful for photophysical studies .

- Biological relevance : The nitro group can act as a hydrogen-bond acceptor, influencing binding affinity in enzyme inhibition assays .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in denitrogenative reactions. For example, Ir-nitrene intermediate stability can be modeled using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways, such as DMSO’s role in stabilizing charged intermediates .

- Docking studies : Predict interactions with biological targets (e.g., antimicrobial enzymes) by simulating binding poses of nitro-tetrazole derivatives .

Advanced: How to resolve challenges in crystallizing tetrazole derivatives for structural analysis?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., DMF/ethanol) to improve solubility and slow crystallization.

- Temperature gradients : Gradual cooling (e.g., 4°C/h) promotes single-crystal growth.

- SHELX refinement : Employ SHELXL for high-resolution data, adjusting parameters like ADPs (anisotropic displacement parameters) to account for thermal motion in the nitrophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.